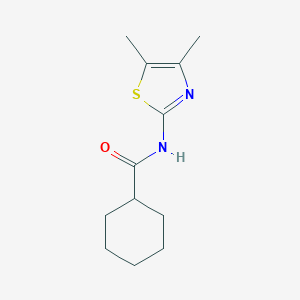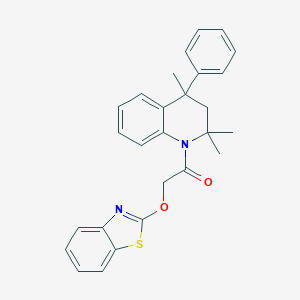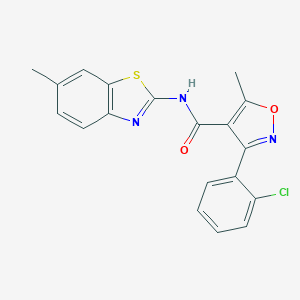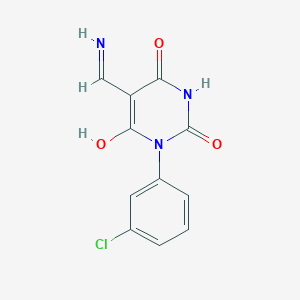![molecular formula C15H14N2O5S B440252 Dimethyl 3-methyl-5-[(pyridin-3-ylcarbonyl)amino]thiophene-2,4-dicarboxylate CAS No. 352686-89-6](/img/structure/B440252.png)
Dimethyl 3-methyl-5-[(pyridin-3-ylcarbonyl)amino]thiophene-2,4-dicarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This compound is likely a derivative of thiophene, which is a five-membered heterocyclic compound containing four carbon atoms and one sulfur atom . The molecule also contains carboxylate, pyridine, and amino functional groups, which can contribute to its reactivity and potential applications.
Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the electron-rich thiophene ring and the various functional groups. For example, the carboxylate groups might undergo reactions typical of esters, while the amino group could participate in reactions typical of amines .Aplicaciones Científicas De Investigación
Synthesis Methodologies
- A one-pot synthesis methodology for tetrasubstituted thiophenes, demonstrating efficient and economical routes that could involve derivatives similar to the compound , highlights the importance of such compounds in facilitating complex organic reactions (Sahu et al., 2015).
- Research into reaction methodologies under microwave irradiation for thiazolin-4-ones showcases the versatility of thiophene-related compounds in producing a variety of biologically active molecules, indicating their significance in drug discovery and medicinal chemistry (Al-Zaydi, 2010).
Material Science and Organic Electronics
- Studies on thienyl-substituted pyridinium salts for second-order nonlinear optics (NLO) properties reveal the potential of thiophene derivatives in the development of materials for optical applications, highlighting their role in enhancing the efficiency of NLO materials (Li et al., 2012).
- Functionalization of microporous lanthanide-based metal-organic frameworks (MOFs) by dicarboxylate ligands with methyl-substituted thieno groups demonstrates the compound's significance in tuning the sensing activities and magnetic properties of MOFs, indicating its applicability in gas adsorption, sensing, and magnetic refrigeration (Wang et al., 2016).
Propiedades
IUPAC Name |
dimethyl 3-methyl-5-(pyridine-3-carbonylamino)thiophene-2,4-dicarboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O5S/c1-8-10(14(19)21-2)13(23-11(8)15(20)22-3)17-12(18)9-5-4-6-16-7-9/h4-7H,1-3H3,(H,17,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSTYNTZYIAYCMC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=C1C(=O)OC)NC(=O)C2=CN=CC=C2)C(=O)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O5S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Dimethyl 3-methyl-5-[(pyridin-3-ylcarbonyl)amino]thiophene-2,4-dicarboxylate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-(3-bromobenzoyl)-8-ethoxy-4,4-dimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinoline-1-thione](/img/structure/B440169.png)
![2-[1-benzyl-2-oxo-2-(2,2,4-trimethyl-1(2H)-quinolinyl)ethyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B440170.png)
![2-(4-(tert-butyl)benzamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B440176.png)


![6-Phenylbenzo[a]phenazin-5-yl propanoate](/img/structure/B440181.png)

![Isopropyl 5-(4-bromophenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylate](/img/structure/B440185.png)
![3-methoxy-N-(3-methylphenyl)-4-{[(1-(4-methylphenyl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene)methyl]amino}benzenesulfonamide](/img/structure/B440196.png)
![2-(1,3-benzothiazol-2-yl)-4-[N-(2,4-dichlorophenyl)ethanimidoyl]-5-(trifluoromethyl)-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B440212.png)
![4-{[(1-(3-chlorophenyl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene)methyl]amino}-N,N-diethylbenzenesulfonamide](/img/structure/B440215.png)
![ethyl 2-chloro-5-({[3-methyl-1-(1-naphthyl)-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene]methyl}amino)benzoate](/img/structure/B440216.png)

